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molecular formula C10H12N2O2 B8529541 alpha-Isopropyl-alpha-methyl-2,5-dioxo-3-pyrroline-1-acetonitrile

alpha-Isopropyl-alpha-methyl-2,5-dioxo-3-pyrroline-1-acetonitrile

Cat. No. B8529541
M. Wt: 192.21 g/mol
InChI Key: SMYNRYSDMFGLGH-UHFFFAOYSA-N
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Patent
US04638068

Procedure details

A solution of N-(1-cyano-1,2-dimethylpropyl)maleamic acid (595 g, 2.83 mol) in acetic anhydride (3.96 liters) containing sodium acetate (13.72 g, 0.167 mol) is heated under reflux for one hour, cooled and the solvent removed in vacuo. The product is distilled* at 120°-130° C./0.1 mm to give 337 g (63%) of product.
Quantity
595 g
Type
reactant
Reaction Step One
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
3.96 L
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([NH:8][C:9](=[O:15])/[CH:10]=[CH:11]\[C:12]([OH:14])=O)([CH3:7])[CH:4]([CH3:6])[CH3:5])#[N:2].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH:4]([C:3]([CH3:7])([N:8]1[C:9](=[O:15])[CH:10]=[CH:11][C:12]1=[O:14])[C:1]#[N:2])([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
595 g
Type
reactant
Smiles
C(#N)C(C(C)C)(C)NC(\C=C/C(=O)O)=O
Name
Quantity
13.72 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.96 L
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
is distilled* at 120°-130° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C#N)(N1C(C=CC1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 337 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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